molecular formula C18H27NO3 B8689089 Tert-butyl 3-benzyl-3-(hydroxymethyl)piperidine-1-carboxylate

Tert-butyl 3-benzyl-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8689089
M. Wt: 305.4 g/mol
InChI Key: KMIMJYJWMGYFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-benzyl-3-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H27NO3 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-benzyl-3-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-17(2,3)22-16(21)19-11-7-10-18(13-19,14-20)12-15-8-5-4-6-9-15/h4-6,8-9,20H,7,10-14H2,1-3H3

InChI Key

KMIMJYJWMGYFPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution (+/−)-N-(t-butoxycarbonyl)-3-(carboethoxy)-3-(phenylmethyl)-piperidine (200 mg, 0.58 mmol) in dry toluene (20 mL) at −78° C. was added a 1.5 M solution of diisobutylaluminium hydride in toluene (2.0 mL). After 6 h, the reaction was warmed to room temperature and quenched by the addition of 1M HCl (50 mL). The reaction was extracted with EtOAc (4×40 mL). The organic layers were combined, washed with brine, dried over Na2SO4, and conc. in vacuo to an oil. The oil was purified by flash chromatography (SiO2, 7–20% EtOAc in hexanes) to yield 86 mg of the product as a colorless oil. MS (ESI) 306 (M+H).
Quantity
200 mg
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reactant
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solution
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0 (± 1) mol
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20 mL
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2 mL
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